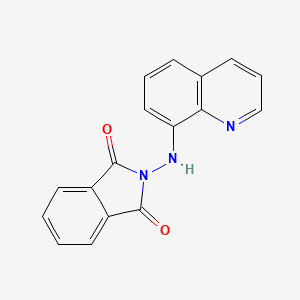

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

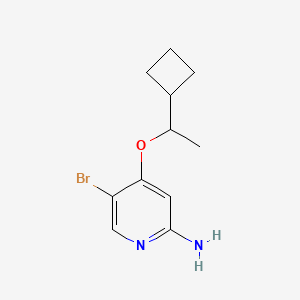

“2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C17H11N3O2. It is a nitrogen-containing heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione” consists of a quinoline ring attached to an isoindole ring via an amino group . The molecular weight of the compound is 289.294.Applications De Recherche Scientifique

C–H Functionalization of 8-Aminoquinoline Ring

8-Aminoquinoline, a common nitrogen-containing heterocyclic framework, is present in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . The synthesis of substituted 8-aminoquinoline is of great importance . The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Synthesis of Benzofuran-2-Carboxamide Derivatives

The compound can be used in the synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Metal-Free Selective C2–H Amidation

In 2018, Liu and co-workers reported metal-free selective C2–H amidation of 8-amidoquinolines . The experiment involved the use of 2-phenylacetamide and t-butyl isocyanide as model substrates which reacted in the presence of 2.0 equiv. DTBP, 1.0 equiv. PTSA at 100 °C in DCM .

Synthesis of Substituted Quinoline Derivatives

Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value . Over the years much attention has been directed towards the synthesis of substituted quinoline derivatives .

Transition Metal-Catalyzed Direct C–H Activation/Functionalization

In recent years, much progress has been made in transition metal-catalyzed direct C–H activation/functionalization . This method has been applied to the commercial synthesis of these derivatives .

Synthesis of N-Acyl-Boc-Carbamates

Directing group cleavage and further diversification of the C3-arylated benzofuran products were achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeded via the intermediate N-acyl-Boc-carbamates .

Propriétés

IUPAC Name |

2-(quinolin-8-ylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(16)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXSRUXWJHSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)

![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2739277.png)

![Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate](/img/structure/B2739284.png)